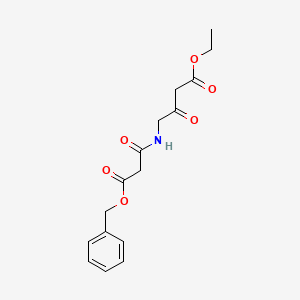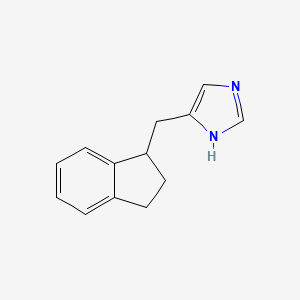
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry. The structure of this compound includes an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, and an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene-1-carboxaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The product can be purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole can be compared with other similar compounds, such as:
2,3-dihydro-1H-indene-1-methanamine: This compound also contains an indene moiety and is known for its pharmacological activities, including acting as a selective 5-HT2A receptor agonist.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: This compound has a similar indene structure and is used in various chemical syntheses.
The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C13H14N2/c1-2-4-13-10(3-1)5-6-11(13)7-12-8-14-9-15-12/h1-4,8-9,11H,5-7H2,(H,14,15) |
InChI Key |
KGQNETGJTZFZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



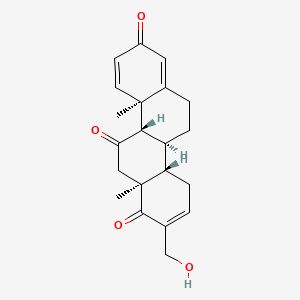
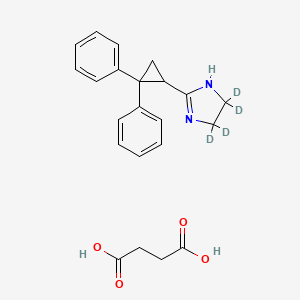

![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
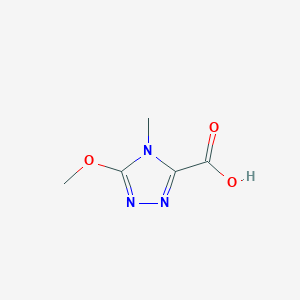
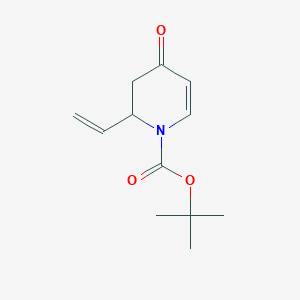
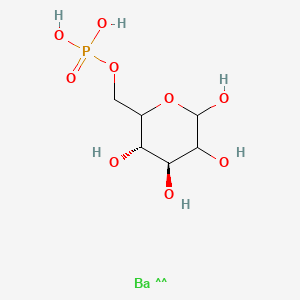
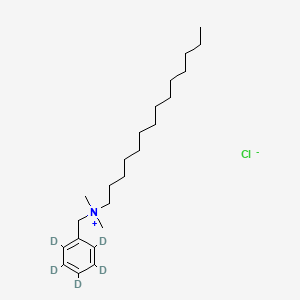
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
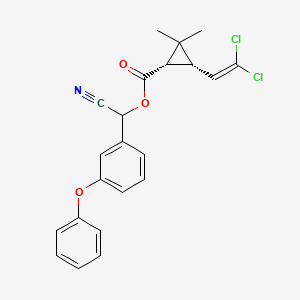
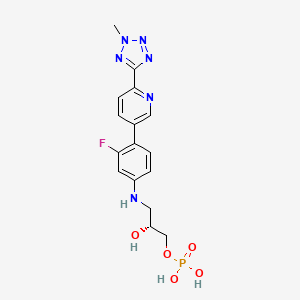
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
